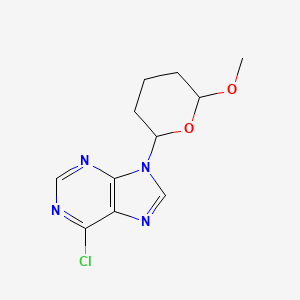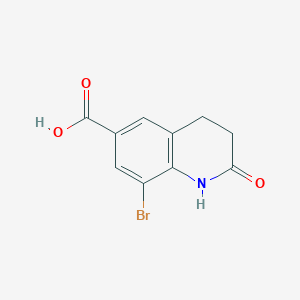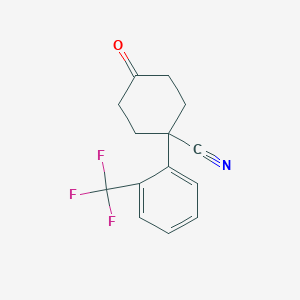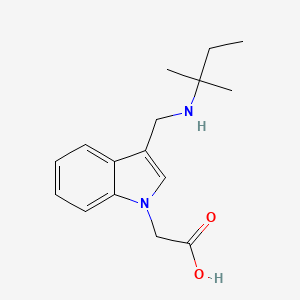
6-Chloro-9-(6-methoxytetrahydro-2h-pyran-2-yl)-9h-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-9-(6-methoxytetrahydro-2h-pyran-2-yl)-9h-purine is a synthetic compound that belongs to the purine class of organic molecules. Purines are heterocyclic aromatic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a chloro group at the 6th position and a methoxytetrahydropyran group at the 9th position of the purine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-(6-methoxytetrahydro-2h-pyran-2-yl)-9h-purine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Purine Ring: The purine ring can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Chloro Group: Chlorination at the 6th position can be achieved using reagents such as phosphorus oxychloride (POCl3) under controlled conditions.
Attachment of the Methoxytetrahydropyran Group: The methoxytetrahydropyran group can be introduced through a nucleophilic substitution reaction, where the purine derivative reacts with a suitable methoxytetrahydropyran precursor in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-9-(6-methoxytetrahydro-2h-pyran-2-yl)-9h-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding purine N-oxides.
Reduction: Formation of dechlorinated purine derivatives.
Substitution: Formation of purine derivatives with various functional groups replacing the chloro group.
Applications De Recherche Scientifique
6-Chloro-9-(6-methoxytetrahydro-2h-pyran-2-yl)-9h-purine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and enzymes.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-Chloro-9-(6-methoxytetrahydro-2h-pyran-2-yl)-9h-purine involves its interaction with molecular targets such as enzymes and nucleic acids. The chloro group and methoxytetrahydropyran moiety contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by mimicking natural substrates or by binding to active sites, thereby blocking biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloropurine: Lacks the methoxytetrahydropyran group.
9-(6-Methoxytetrahydro-2h-pyran-2-yl)-9h-purine: Lacks the chloro group.
6-Methylpurine: Contains a methyl group instead of a chloro group.
Uniqueness
6-Chloro-9-(6-methoxytetrahydro-2h-pyran-2-yl)-9h-purine is unique due to the presence of both the chloro and methoxytetrahydropyran groups, which confer distinct chemical properties and biological activities. This dual substitution pattern enhances its potential as a versatile compound in various research and industrial applications.
Propriétés
Numéro CAS |
62908-68-3 |
|---|---|
Formule moléculaire |
C11H13ClN4O2 |
Poids moléculaire |
268.70 g/mol |
Nom IUPAC |
6-chloro-9-(6-methoxyoxan-2-yl)purine |
InChI |
InChI=1S/C11H13ClN4O2/c1-17-8-4-2-3-7(18-8)16-6-15-9-10(12)13-5-14-11(9)16/h5-8H,2-4H2,1H3 |
Clé InChI |
BOCVZJVZRLTMFU-UHFFFAOYSA-N |
SMILES canonique |
COC1CCCC(O1)N2C=NC3=C2N=CN=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Furan-2-YL)-N-methyl-[1,2,4]triazolo[1,5-C]quinazolin-5-amine](/img/structure/B15064895.png)



![N-(2,5-Dioxo-5,6-dihydro-2H-pyrano[3,2-c]quinolin-3-yl)acetamide](/img/structure/B15064917.png)


![2-(1-aminoethyl)-3-benzyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B15064960.png)

![Carbamic acid, N-[(5-fluoro-2,3-dihydro-4-benzofuranyl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B15064968.png)



